Rhamnocitrin 3-apiosyl-(1->2)-glucoside
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Overview
Description
Rhamnocitrin 3-apiosyl-(1->2)-glucoside is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoid glycosides are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This particular compound is characterized by the presence of a rhamnocitrin moiety linked to a sugar chain consisting of apiose and glucose units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnocitrin 3-apiosyl-(1->2)-glucoside typically involves the glycosylation of rhamnocitrin with a suitable donor molecule containing the apiose and glucose units. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent at controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Rhamnocitrin 3-apiosyl-(1->2)-glucoside may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, biotechnological methods using engineered microorganisms to produce the compound through fermentation processes can also be employed. These methods are optimized for large-scale production to meet the demand for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Rhamnocitrin 3-apiosyl-(1->2)-glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The glycosidic bonds can be hydrolyzed or substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis or substitution of glycosidic bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce reduced flavonoid derivatives. Substitution reactions can result in the formation of various glycoside analogs.
Scientific Research Applications
Rhamnocitrin 3-apiosyl-(1->2)-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, cosmetics, and functional foods due to its bioactive properties.
Mechanism of Action
The mechanism of action of Rhamnocitrin 3-apiosyl-(1->2)-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Activity: Disrupting the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Rhamnocitrin 3-apiosyl-(1->2)-glucoside can be compared with other similar flavonoid glycosides, such as:
Kaempferol 3-apiosyl-(1->2)-galactoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin 3-apiosyl-(1->2)-glucoside: Known for its potent antioxidant activity and potential health benefits.
Rutin (Quercetin 3-rutinoside): Widely studied for its cardiovascular and anti-inflammatory effects.
The uniqueness of Rhamnocitrin 3-apiosyl-(1->2)-glucoside lies in its specific glycosylation pattern, which may influence its bioavailability, stability, and biological activity compared to other flavonoid glycosides.
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C27H30O15/c1-37-13-6-14(31)17-15(7-13)39-21(11-2-4-12(30)5-3-11)22(19(17)33)41-25-23(20(34)18(32)16(8-28)40-25)42-26-24(35)27(36,9-29)10-38-26/h2-7,16,18,20,23-26,28-32,34-36H,8-10H2,1H3 |
InChI Key |
YNTOLJZMFPWELF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)O)O |
Origin of Product |
United States |
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